1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one

KCNQ2 Potassium Channel Neurological Research

Researchers needing selective KCNQ2 channel probes face a lack of tools differentiating homomeric vs heteromeric contributions. This compound (CAS 54675-21-7) addresses that gap. • Selective KCNQ2 homomer blocker (IC50 70 nM) with 1.7-fold preference over KCNQ2/3, enabling precise excitability studies. • Low CYP2D6 inhibition (IC50 19.9 µM) minimizes metabolic interference in DMPK assays. • Reliable building block for SAR optimization via distinct N1-ethyl, C6-methyl, C4-hydroxy substitution. Supplied with consistent purity and global shipping.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 54675-21-7
Cat. No. B1455461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
CAS54675-21-7
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C)C(=CC1=O)O
InChIInChI=1S/C12H13NO2/c1-3-13-10-5-4-8(2)6-9(10)11(14)7-12(13)15/h4-7,14H,3H2,1-2H3
InChIKeyNBQFLJHARUBXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one Overview


1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one (CAS: 54675-21-7) is a synthetic derivative belonging to the 4-hydroxyquinolin-2-one class, a privileged scaffold in medicinal chemistry . It is characterized by a quinoline core with a 4-hydroxy group, a 6-methyl substituent, and an N1-ethyl group . This compound is of interest in pharmaceutical research due to its potential biological activities, including antimicrobial and antioxidant properties, and its utility as a building block in synthesis .

1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one: Why Generics Fail


The 4-hydroxyquinolin-2-one class exhibits highly variable biological activities driven by minor structural modifications [1]. Substitution patterns on the quinoline core, particularly at the 1-, 6-, and 4- positions, dictate the compound's affinity for specific biological targets and its physicochemical properties. The precise combination of an N1-ethyl, a C6-methyl, and a C4-hydroxy group in this compound confers a unique pharmacological profile. Therefore, generic substitution with other 4-hydroxyquinolin-2-ones or closely related analogs is not scientifically valid without direct comparative data, as highlighted in the evidence below.

1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one Differentiation Evidence


KCNQ2 Antagonist Potency

The compound demonstrates sub-micromolar antagonist activity against the KCNQ2 potassium channel. While direct head-to-head comparisons with close analogs are not available from a single study, cross-study analysis reveals that its potency (IC50 = 70 nM) is superior to some other reported quinolin-2(1H)-one KCNQ2 antagonists [1]. For instance, a structurally distinct analog (BDBM50395518/CHEMBL2164049) exhibits a significantly higher IC50 of 260 nM in the same assay system, suggesting this compound's specific substitution pattern is more favorable for KCNQ2 engagement [2].

KCNQ2 Potassium Channel Neurological Research

KCNQ2 vs. KCNQ2/3 Selectivity Profile

The compound's activity against the KCNQ2/Q3 heteromeric channel was also assessed, providing a selectivity profile [1]. It shows a modest loss of potency against the heteromer (IC50 = 120 nM) compared to the KCNQ2 homomer (IC50 = 70 nM). This 1.7-fold selectivity preference for the homomeric channel is a specific functional characteristic that distinguishes it from other KCNQ modulators.

KCNQ2/Q3 Channel Selectivity Electrophysiology

Low CYP2D6 Inhibition Potential

In vitro screening data indicates that the compound is a weak inhibitor of the major drug-metabolizing enzyme Cytochrome P450 2D6 (CYP2D6), with an IC50 of 19.9 µM [1]. While a direct comparator is not available in this dataset, this value is several orders of magnitude higher than the concentration required for its primary activity at the KCNQ2 channel. This suggests a low potential for CYP2D6-mediated drug-drug interactions at pharmacologically relevant concentrations, a key differentiator for a compound intended as a research tool.

CYP2D6 Drug Metabolism ADME-Tox

1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one Application Scenarios


KCNQ2 (Kv7.2) Channel Probing

With a defined IC50 of 70 nM at the KCNQ2 homomer and a 1.7-fold preference over the KCNQ2/3 heteromer, this compound serves as a valuable pharmacological tool for dissecting the specific role of KCNQ2 channels in neuronal excitability [1]. Its potency and selectivity profile allow for more nuanced experiments compared to non-selective potassium channel blockers. The low CYP2D6 inhibition risk (IC50 = 19.9 µM) further supports its utility in complex biological matrices [2].

Chemical Probe & Medicinal Chemistry

As a defined 4-hydroxyquinolin-2-one analog with a unique substitution pattern (N1-ethyl, C6-methyl, C4-hydroxy), this compound is an ideal starting point for structure-activity relationship (SAR) studies . Its cross-study potency difference (70 nM vs. 260 nM for another quinolin-2-one) highlights how subtle structural changes can dramatically impact KCNQ2 activity, guiding medicinal chemists in the rational design of next-generation probes or lead compounds [1].

CYP2D6 Inhibition Control in ADME-Tox

The documented weak inhibition of CYP2D6 (IC50 = 19.9 µM) establishes this compound as a useful control or reference standard in in vitro drug metabolism and pharmacokinetic (DMPK) assays [2]. It can be employed to validate assay performance or to benchmark other compounds being screened for CYP2D6 interaction liabilities.

Synthetic Building Block for Quinoline Libraries

The compound's reactivity and well-defined structure make it a reliable building block for generating diverse libraries of more complex quinoline derivatives . Its procurement for this purpose is justified by its specific substitution pattern, which is not universally available in other 4-hydroxyquinolin-2-one building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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